molecular formula C18H30O3 B562364 (2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol CAS No. 110600-73-2

(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol

Cat. No.: B562364
CAS No.: 110600-73-2
M. Wt: 294.435
InChI Key: DLSPCSIOTSYWBY-QXKOPZJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol is a chemical compound with the molecular formula C18H30O3. It is also known by its systematic name, 1-O-(pentadeca-1Z,5Z-dien-3-ynyl)-sn-glycerol . This compound is characterized by its unique structure, which includes a glycerol backbone linked to a pentadecadien-3-ynyl group.

Preparation Methods

The synthesis of (2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves several steps, starting with the preparation of the glycerol backbone and the pentadecadien-3-ynyl group. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methods. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, this compound is being explored for its potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol can be compared with other similar compounds, such as (2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol1, which has a slightly different molecular structure (C17H28O3). While both compounds share a similar glycerol backbone, the differences in their side chains result in distinct chemical and biological properties.

Properties

CAS No.

110600-73-2

Molecular Formula

C18H30O3

Molecular Weight

294.435

IUPAC Name

(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-17-18(20)16-19/h10-11,14-15,18-20H,2-9,16-17H2,1H3/b11-10+,15-14+/t18-/m0/s1

InChI Key

DLSPCSIOTSYWBY-QXKOPZJXSA-N

SMILES

CCCCCCCCCC=CC#CC=COCC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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